

P-(Methylthio)isobutyrophenone CAS number 53207-58-2

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Compound of Interest

Compound Name: *P-(Methylthio)isobutyrophenone*

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P-(Methylthio)isobutyrophenone: A Technical Guide

CAS Number: 53207-58-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **p-(methylthio)isobutyrophenone**. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed knowledge of this compound.

Chemical and Physical Properties

P-(Methylthio)isobutyrophenone, also known by several synonyms including 4-isobutyrothioanisole and p-methylthiophenyl isopropyl ketone, is a crystalline solid.^{[1][2]} It is recognized for its floral and fruity odor and has applications in the fragrance and food industries.^[2] Additionally, it serves as an intermediate in chemical synthesis, notably as a photoinitiator and as a known impurity in the pharmaceutical compound Firocoxib.^{[3][4]}

Data Summary

The following table summarizes the key quantitative data for **p-(methylthio)isobutyrophenone**.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ OS	[1][5]
Molecular Weight	194.29 g/mol	[1][5]
Melting Point	45-49 °C	[1][2]
Boiling Point	305.8 °C at 760 mmHg	[2][6]
Density	1.05 g/cm ³	[2][6]
Flash Point	210 °F (98.9 °C)	[2]
Vapor Pressure	0.000805 mmHg at 25°C	[2]
Refractive Index	1.544	[2]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Thioanisole

The primary method for synthesizing **p-(methylthio)isobutyrophenone** is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous dichloromethane.
- **Formation of Acylium Ion:** The suspension is cooled to 0°C in an ice bath. Isobutyryl chloride (1.1 equivalents) is added dropwise to the stirred suspension while maintaining the temperature below 5°C.
- **Addition of Thioanisole:** A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
- **Extraction:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
- **Washing:** The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **p-(methylthio)isobutyrophenone** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Spectral Data:

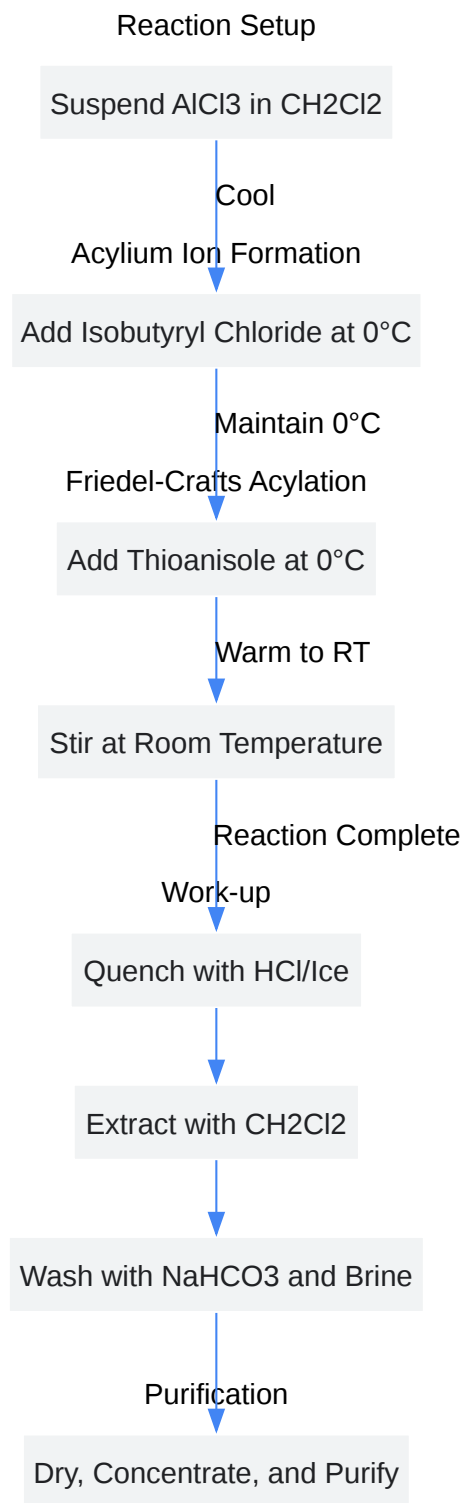
- **^1H NMR (CDCl_3 , 500 MHz):** The expected proton NMR spectrum would show signals for the aromatic protons, the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methyl protons of the thioether group. Based on analogous structures, the aromatic protons ortho to the carbonyl group would appear as a doublet around δ 7.8-7.9 ppm, and the aromatic protons ortho to the methylthio group as a doublet around δ 7.2-7.3 ppm. The methine proton would likely be a septet around δ 3.5 ppm, the isobutyryl methyls a doublet around δ 1.2 ppm, and the thioether methyl a singlet around δ 2.5 ppm.

- ^{13}C NMR (CDCl_3 , 125 MHz): The carbon NMR would exhibit a signal for the carbonyl carbon around δ 200 ppm. Aromatic carbons would appear in the δ 125-145 ppm region. The methine carbon of the isobutyryl group would be expected around δ 35 ppm, the isobutyryl methyl carbons around δ 18 ppm, and the thioether methyl carbon around δ 15 ppm.
- Infrared (IR) Spectroscopy (KBr): The IR spectrum would be characterized by a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration around $1670\text{-}1680\text{ cm}^{-1}$. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around $3100\text{-}3000\text{ cm}^{-1}$ and $3000\text{-}2850\text{ cm}^{-1}$, respectively. Aromatic C=C stretching vibrations would appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Visualizations

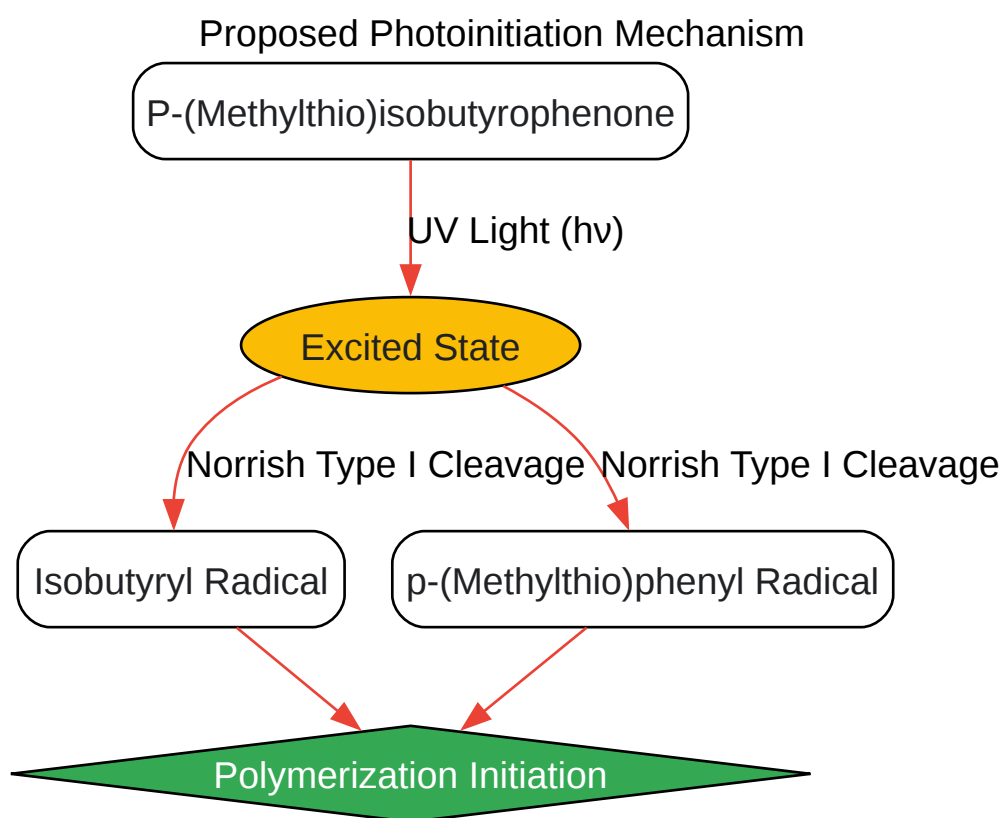
Synthesis Workflow

Synthesis of P-(Methylthio)isobutyrophenone

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **P-(Methylthio)isobutyrophenone**.

Proposed Photoinitiation Mechanism

P-(Methylthio)isobutyrophenone is expected to function as a Type I photoinitiator. Upon absorption of UV light, it likely undergoes a Norrish Type I cleavage to generate two radical species that can initiate polymerization.

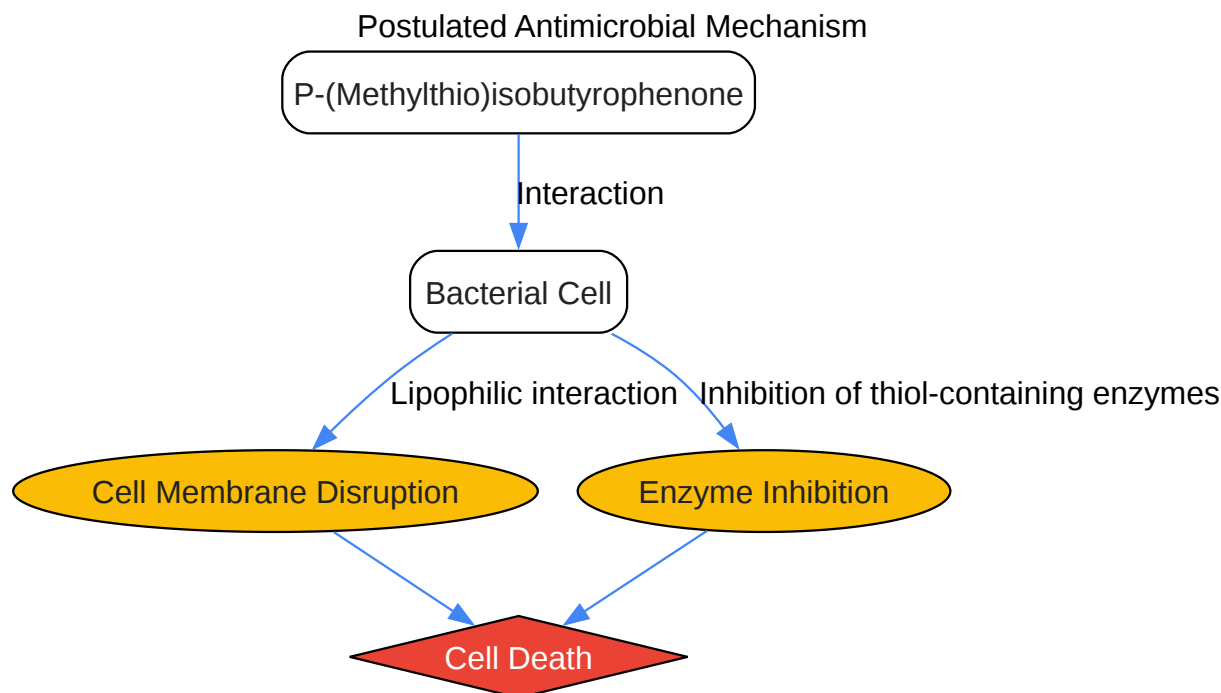


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Caption: Proposed mechanism of photoinitiation by **P-(Methylthio)isobutyrophenone**.

Postulated Antimicrobial Mechanism of Action

While specific studies on the antimicrobial mechanism of **p-(methylthio)isobutyrophenone** are not readily available, a plausible mechanism can be inferred from the known activities of related organosulfur compounds and aromatic ketones. The proposed mechanism involves disruption of the bacterial cell membrane and inhibition of essential enzymes.



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